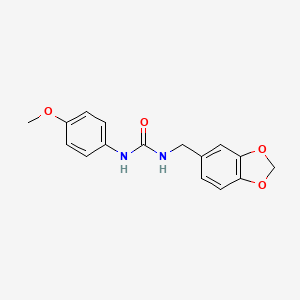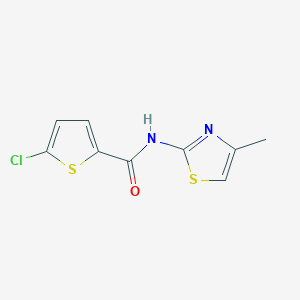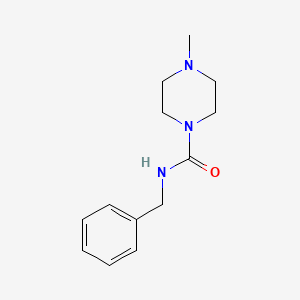
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea, also known as MDU-24, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phenylmethylamines and has been shown to have significant effects on the central nervous system. In
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in mood and a decrease in anxiety and depression.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has been shown to have significant effects on the central nervous system. It has been found to increase the levels of serotonin in the brain, which leads to an increase in mood and a decrease in anxiety and depression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has also been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, particularly in the areas of mood regulation, anxiety, and depression. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea. One area of research could be the development of targeted therapies based on a better understanding of its mechanism of action. Another area of research could be the exploration of its potential as a treatment for other neurodegenerative disorders. Additionally, further research could be done to explore the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea and to develop strategies to minimize them. Overall, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has significant potential as a therapeutic agent, and further research is needed to fully understand its effects and develop targeted therapies.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methoxyphenylhydrazine, followed by the addition of urea and acetic acid. The resulting product is purified using column chromatography to obtain N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea in its pure form.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, particularly in the areas of mood regulation, anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-5-3-12(4-6-13)18-16(19)17-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXMVJAAPAXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)



![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)






![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)